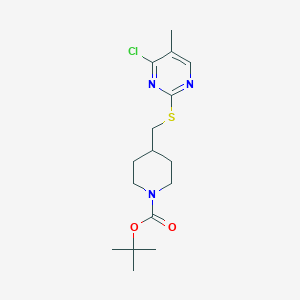![molecular formula C15H18O8 B13947823 Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- CAS No. 51944-00-4](/img/structure/B13947823.png)
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- is a chemical compound with a molecular formula of C15H18O8. It contains a benzene ring substituted with a propanoic acid group and two ethoxycarbonyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- typically involves esterification reactions. One common method is the reaction of benzenepropanoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanoic acid, 2,5-dihydroxy-: Similar structure but with hydroxyl groups instead of ethoxycarbonyl groups.
Benzenepropanoic acid, 2,5-dimethoxy-: Contains methoxy groups instead of ethoxycarbonyl groups.
Uniqueness
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- is unique due to its specific substitution pattern and the presence of ethoxycarbonyl groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
51944-00-4 |
|---|---|
Fórmula molecular |
C15H18O8 |
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
3-[2,5-bis(ethoxycarbonyloxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O8/c1-3-20-14(18)22-11-6-7-12(23-15(19)21-4-2)10(9-11)5-8-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,17) |
Clave InChI |
DNPIFPRBZKVKGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=CC(=C(C=C1)OC(=O)OCC)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)
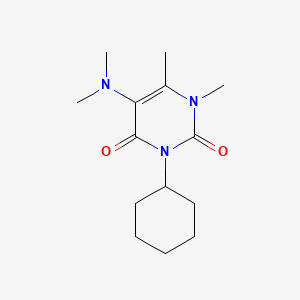

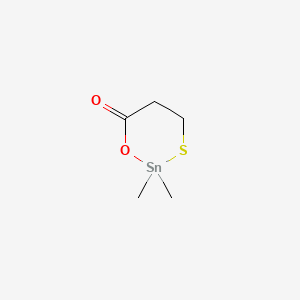
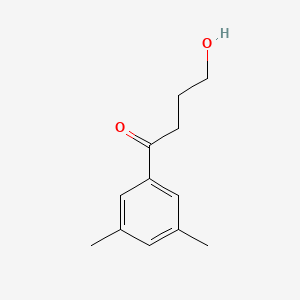
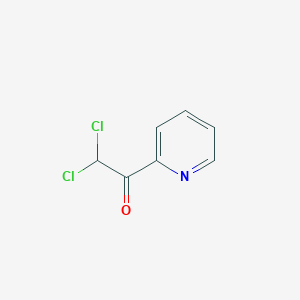

![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)



![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
